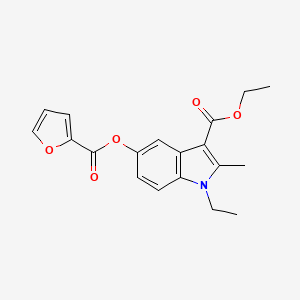
2-(2-isopropylphenoxy)-N-(2-methoxyphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of 2-(2-isopropylphenoxy)-N-(2-methoxyphenyl)acetamide involves stirring ethyl 2-(2-isopropylphenoxy)acetic acid with 2-diaminobenzene in dry dichloromethane, followed by the addition of lutidine and TBTU in cooled conditions. The product is then recrystallized and characterized by various spectroscopic techniques, including HNMR and LC-MS, indicating a successful synthesis with good yield (Sharma et al., 2018).
Molecular Structure Analysis
The compound crystallizes in the orthorhombic crystal system with a specific space group and unit cell parameters, demonstrating intermolecular hydrogen bonds of the N–H⋅⋅⋅O type. The structure exhibits also two intramolecular interactions, providing insights into its molecular stability and interactions (Sharma et al., 2018).
Chemical Reactions and Properties
The interaction of N-(2-hydroxyphenyl)acetamide with methyl(organyl)dichlorosilanes results in the formation of silaheterocyclic compounds, showcasing the chemical reactivity and potential for further modification of the compound (Lazareva et al., 2017).
Physical Properties Analysis
Although detailed information on the physical properties of 2-(2-isopropylphenoxy)-N-(2-methoxyphenyl)acetamide was not directly found, similar compounds' studies suggest that factors such as crystalline structure and intermolecular interactions significantly influence their melting points, solubility, and stability.
Chemical Properties Analysis
The compound's chemical properties, including reactivity with various reagents and potential for forming derivatives, demonstrate its versatility in chemical synthesis. For instance, its reaction with methanol and isopropanol transforms it into different silanes, highlighting its chemical adaptability and potential for creating a range of derivatives (Lazareva et al., 2017).
Scientific Research Applications
Anticancer Drug Synthesis
- A study by Sharma et al. (2018) synthesized N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide and confirmed its potential as an anticancer drug through in silico modeling targeting the VEGFr receptor. This research highlights the compound's potential use in developing novel cancer therapeutics (Sharma et al., 2018).
Structural Studies and Properties
- Karmakar et al. (2007) investigated the structural aspects of amide-containing isoquinoline derivatives, showing the formation of crystalline salts and host–guest complexes with enhanced fluorescence emission. This study provides insights into the compound's applications in material science and fluorescence-based applications (Karmakar et al., 2007).
Analgesic Properties
- Research by Park et al. (1995) on a capsaicinoid compound structurally similar to 2-(2-isopropylphenoxy)-N-(2-methoxyphenyl)acetamide revealed potent analgesic properties. This suggests potential applications in pain management (Park et al., 1995).
Green Synthesis in Dye Production
- Zhang Qun-feng (2008) discussed the green synthesis of N-(3-Amino-4-methoxyphenyl)acetamide, an intermediate for azo disperse dyes production, using a novel catalyst. This research is significant for environmentally-friendly industrial applications (Zhang Qun-feng, 2008).
Nano-Photoinitiator Development
- Batibay et al. (2020) synthesized a nano-photoinitiator for preparing hybrid networks, demonstrating its application in the field of polymer science and coatings (Batibay et al., 2020).
properties
IUPAC Name |
N-(2-methoxyphenyl)-2-(2-propan-2-ylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO3/c1-13(2)14-8-4-6-10-16(14)22-12-18(20)19-15-9-5-7-11-17(15)21-3/h4-11,13H,12H2,1-3H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZYDHSUVEDHPIB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=CC=C1OCC(=O)NC2=CC=CC=C2OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5744970 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N'-[(5-chloro-2-thienyl)methylene]-4-(1H-pyrrol-1-yl)benzohydrazide](/img/structure/B5559128.png)
![1-(ethylsulfonyl)-4-[(3-methylphenoxy)acetyl]piperazine](/img/structure/B5559129.png)
![2-(4-methoxyphenoxy)-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}propanamide](/img/structure/B5559134.png)

![3-methoxy-N-[(1-phenylcyclopentyl)methyl]benzamide](/img/structure/B5559144.png)
![phenyl 3-amino-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridine-2-carboxylate](/img/structure/B5559151.png)


![1-(methoxyacetyl)-4-[(6-methoxy-3-methyl-1-benzofuran-2-yl)carbonyl]-1,4-diazepane](/img/structure/B5559176.png)


![4-(4-morpholinyl)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B5559191.png)
![1-[(2-benzyl-1,3-thiazol-4-yl)carbonyl]-4-(1H-imidazol-2-yl)piperidine](/img/structure/B5559193.png)
